6,9-Difluorobenzo[g]isoquinoline-5,10-dione
Overview
Description
6,9-Difluorobenzo[g]isoquinoline-5,10-dione is an organic compound with the molecular formula C₁₃H₅F₂NO₂ and a molecular weight of 245.18 g/mol . This compound is characterized by its yellow or orange solid appearance and is soluble in common organic solvents such as toluene, chloroform, and dichloromethane . It is slightly soluble in ethanol and dimethylformamide but insoluble in water . The compound is widely used as an intermediate or starting material in organic synthesis, particularly in the synthesis of other organic compounds containing the benzoisoquinoline structure .
Mechanism of Action
Target of Action
It has been found to exhibit significant in vitro inhibitory activity against aids-related pathogens , suggesting that it may interact with proteins or enzymes involved in the life cycle of these pathogens.
Mode of Action
Given its inhibitory activity against aids-related pathogens , it is plausible that it interferes with the replication or survival of these pathogens.
Pharmacokinetics
It is noted that the compound has high gastrointestinal (gi) absorption and is bbb permeant .
Result of Action
Its significant in vitro inhibitory activity against aids-related pathogens suggests that it may have antiviral effects.
Biochemical Analysis
Biochemical Properties
6,9-Difluorobenzo[g]isoquinoline-5,10-dione plays a crucial role in various biochemical reactions. It has been shown to exhibit significant in vitro inhibitory activity against AIDS-related pathogens . This compound interacts with several enzymes, proteins, and other biomolecules, including those involved in antibacterial and antifungal activities . The nature of these interactions often involves binding to active sites of enzymes, thereby inhibiting their function and preventing the proliferation of pathogens .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been observed to inhibit the growth of certain bacterial and fungal cells by disrupting their metabolic processes and altering gene expression patterns . These effects highlight its potential as a therapeutic agent in treating infections and diseases caused by these pathogens .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and inhibits their activity . This inhibition can lead to the disruption of essential biochemical pathways within the cell, ultimately resulting in cell death or reduced proliferation . Additionally, this compound may induce changes in gene expression, further contributing to its inhibitory effects on pathogen growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while it remains stable under certain conditions, prolonged exposure can lead to its gradual degradation, which may reduce its efficacy . Long-term studies in vitro and in vivo have also indicated that the compound can have lasting effects on cellular function, including sustained inhibition of pathogen growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit pathogen growth without causing significant adverse effects . At higher doses, toxic effects may be observed, including damage to healthy cells and tissues . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites where it can exert its effects . The compound’s distribution within the body can influence its overall efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for its ability to interact with target biomolecules and exert its inhibitory effects on pathogen growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common preparation method for 6,9-Difluorobenzo[g]isoquinoline-5,10-dione involves the reaction of 1,3-dibromobenzene with 2,5-difluororesorcinol, followed by catalytic reduction using a cuprous chloride catalyst . The reaction conditions typically involve stirring the mixture at room temperature for an extended period, often around 45 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and catalysts but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6,9-Difluorobenzo[g]isoquinoline-5,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Catalytic reduction can be used to modify the compound’s structure.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon or cuprous chloride are used for reduction reactions.
Substitution: Reagents like sodium hydride or lithium diisopropylamide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydroquinone derivatives .
Scientific Research Applications
6,9-Difluorobenzo[g]isoquinoline-5,10-dione has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
6,9-Difluorobenzo[g]isoquinoline-5,10-dione: The parent compound.
6,9-Difluorobenzo[g]isoquinolin-5,10-dione: A closely related compound with similar properties.
Pixantrone: A pharmaceutical intermediate with a similar benzoisoquinoline structure.
Uniqueness
This compound is unique due to its specific fluorine substitutions, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and interactions with biological molecules, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
6,9-difluorobenzo[g]isoquinoline-5,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F2NO2/c14-8-1-2-9(15)11-10(8)12(17)6-3-4-16-5-7(6)13(11)18/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOHHAVQFVXLPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)C3=C(C2=O)C=NC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435723 | |
Record name | 6,9-Difluorobenzo[g]isoquinoline-5,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144511-13-7 | |
Record name | 6,9-Difluorobenzo[g]isoquinoline-5,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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